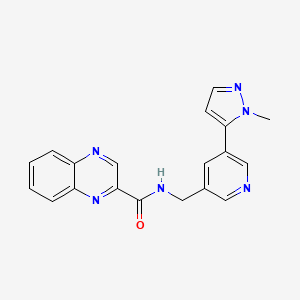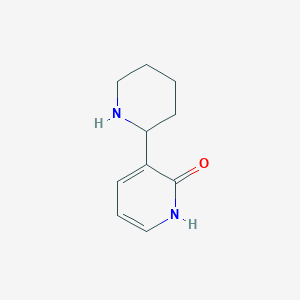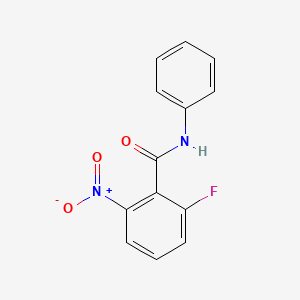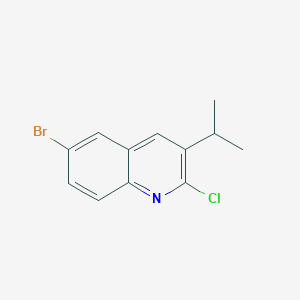![molecular formula C23H20N4O5S B2585043 Methyl-2-(Benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidin-6-carboxylat CAS No. 537046-48-3](/img/new.no-structure.jpg)
Methyl-2-(Benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidin-6-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20N4O5S and its molecular weight is 464.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesemethoden
Die Synthese dieser Verbindung beinhaltet die Reaktion von N-(4-Nitrophenyl)thiophen-2-carbohydrazonoylchlorid mit Ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat. Der Mechanismus dieser Reaktion wurde diskutiert, und die zugewiesene Struktur wurde durch Elementaranalyse und spektroskopische Daten bestätigt .
Antitumoraktivität
In-vitro-Studien: Das Antitumorpotenzial der Verbindung wurde in vitro gegen menschliche Lungenkrebszellen (A-549) und humane Hepatozellkarzinomzellen (HepG-2) unter Verwendung der MTT-Methode evaluiert. Bemerkenswerterweise zeigte sie eine hohe Potenz im Vergleich zum Standard-Antitumormedikament Cisplatin .
Struktur-Aktivitäts-Beziehungen
Das Verständnis der Struktur-Aktivitäts-Beziehungen (SAR) dieser Verbindung ist entscheidend. Forscher erforschen Modifikationen der Kernstruktur, um ihre Antitumoreigenschaften zu verbessern. Die Untersuchung des Einflusses von Substituenten auf das Triazolopyrimidin-Gerüst könnte wertvolle Erkenntnisse liefern .
Wirkmechanismus
Die Aufklärung des genauen Mechanismus, durch den diese Verbindung ihre Antitumorwirkung entfaltet, ist ein laufendes Forschungsgebiet. Die Aufklärung ihrer Wechselwirkungen mit zellulären Zielstrukturen und Signalwegen wird zur Optimierung ihres therapeutischen Potenzials beitragen .
Pharmakokinetik und Toxizität
Die Bewertung des pharmakokinetischen Profils und der potenziellen Toxizität der Verbindung ist für ihre klinische Entwicklung unerlässlich. Studien zu Absorption, Verteilung, Metabolismus und Exkretion (ADME) werden weitere Untersuchungen leiten .
Weitere biologische Aktivitäten
Über die Antitumorwirkung hinaus könnte die Erforschung anderer biologischer Aktivitäten (z. B. entzündungshemmende, antimikrobielle oder antioxidative Eigenschaften) ihren therapeutischen Anwendungsbereich erweitern .
Computergestützte Modellierung
Molekulardocking-Studien können die Bindungsaffinität dieser Verbindung zu spezifischen Proteinzielstrukturen vorhersagen. Computergestützte Ansätze unterstützen das rationale Design und die Optimierung von Medikamenten .
Zukunftsperspektiven
Weiterführende Forschung zu dieser Verbindung könnte neue Anwendungen aufdecken, darunter Kombinationstherapien, gezielte Abgabesysteme und personalisierte Medizinansätze .
Zusammenfassend lässt sich sagen, dass Methyl-2-(Benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidin-6-carboxylat vielversprechend als Antitumormittel ist, und seine vielseitigen Forschungswege erfordern weitere Erforschung . 🌟
Eigenschaften
CAS-Nummer |
537046-48-3 |
|---|---|
Molekularformel |
C23H20N4O5S |
Molekulargewicht |
464.5 |
IUPAC-Name |
methyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N4O5S/c1-13-17(22(29)32-2)18(15-8-10-16(11-9-15)27(30)31)19-20(24-13)25-23(26-21(19)28)33-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,24,25,26,28) |
InChI-Schlüssel |
FTSZOEQROKGLEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2584963.png)
![2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2584965.png)
![5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2584968.png)



![N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide](/img/structure/B2584974.png)
![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)


![4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2584980.png)


![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2584983.png)
